molecular formula C7H9BrN2 B1526125 2-bromo-1-N-methylbenzene-1,4-diamine CAS No. 1248092-75-2

2-bromo-1-N-methylbenzene-1,4-diamine

Cat. No.: B1526125
CAS No.: 1248092-75-2
M. Wt: 201.06 g/mol
InChI Key: JAOXYXBFSONQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-1-N-methylbenzene-1,4-diamine” is a chemical compound with the CAS Number: 1248092-75-2 . It has a molecular weight of 201.07 . The IUPAC name for this compound is 2-bromo-N~1~-methyl-1,4-benzenediamine . The Inchi Code for this compound is 1S/C7H9BrN2/c1-10-7-3-2-5 (9)4-6 (7)8/h2-4,10H,9H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H9BrN2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 201.07 , and a predicted density of 1.578±0.06 g/cm3 . The predicted boiling point is 298.2±30.0 °C .

Scientific Research Applications

Temperature-Dependent Structural Properties and Phase Transitions

Research highlights the unique temperature-dependent structural properties and phase transition behavior of benzene derivatives. Specifically, studies on 1,4-dibromo-2,3,5,6-tetramethylbenzene reveal its order-disorder phase transitions below ambient temperature, showcasing the material's dynamic structural changes in solid state based on π-stacking molecules. This provides insights into the material's potential applications in the development of phase change materials and understanding molecular reorientation dynamics in crystalline substances (Zhou et al., 2019).

Ion Sensing and Selectivity

A newly synthesized diamino compound, specifically designed for high selectivity and sensitivity in PVC membrane electrodes, demonstrates remarkable ion selectivity. This research underscores the compound's efficacy in detecting beryllium ions, suggesting applications in environmental monitoring and analytical chemistry for selective ion detection in complex mixtures (Soleymanpour et al., 2006).

Advanced Material Synthesis

The synthesis of diamino compounds like 2-bromo-1-N-methylbenzene-1,4-diamine paves the way for creating materials with specific functionalities. Techniques such as the Schiemann reaction have been explored for synthesizing fluorinated benzene derivatives, suggesting a pathway for producing materials with unique electronic and structural properties for use in various industrial and pharmaceutical applications (He-ping, 2005).

Supercapacitor Development

Research into redox-active electrolytes for supercapacitors highlights the significance of bromine derivatives in enhancing the electrochemical performance of carbon electrodes. This work suggests the potential of such compounds in developing high-capacity energy storage systems by leveraging the unique redox properties of brominated compounds (Frąckowiak et al., 2014).

Luminescence in Organic Materials

The exploration of luminescence properties in 1,8-naphthalimide derivatives, which include bromine atoms, indicates the potential of such compounds in the development of organic materials capable of exhibiting room-temperature phosphorescence. This research opens avenues for creating new organic photoluminescent materials for applications in optoelectronics and sensor technologies (Ventura et al., 2014).

Safety and Hazards

The safety information for “2-bromo-1-N-methylbenzene-1,4-diamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

It is known that benzene derivatives can undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This could potentially be a part of the mechanism of action of 2-Bromo-1-N-methylbenzene-1,4-diamine.

Action Environment

It is known that the compound should be stored in a refrigerated environment , indicating that temperature could potentially affect its stability

Properties

IUPAC Name

2-bromo-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOXYXBFSONQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248092-75-2
Record name 2-bromo-1-N-methylbenzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-1-N-methylbenzene-1,4-diamine
Reactant of Route 2
2-bromo-1-N-methylbenzene-1,4-diamine
Reactant of Route 3
Reactant of Route 3
2-bromo-1-N-methylbenzene-1,4-diamine
Reactant of Route 4
Reactant of Route 4
2-bromo-1-N-methylbenzene-1,4-diamine
Reactant of Route 5
Reactant of Route 5
2-bromo-1-N-methylbenzene-1,4-diamine
Reactant of Route 6
Reactant of Route 6
2-bromo-1-N-methylbenzene-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.